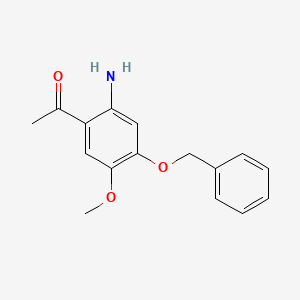

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone

描述

属性

IUPAC Name |

1-(2-amino-5-methoxy-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11(18)13-8-15(19-2)16(9-14(13)17)20-10-12-6-4-3-5-7-12/h3-9H,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOYPGHNQKAPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1N)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627445 | |

| Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75665-73-5 | |

| Record name | 1-[2-Amino-4-(benzyloxy)-5-methoxyphenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound, followed by reduction to convert the nitro group to an amine. Subsequent steps may involve bromination and other functional group transformations .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This often involves the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.

化学反应分析

Types of Reactions: 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It may be used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy and methoxy groups may influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone can be contextualized against related hydroxyacetophenones and amino-substituted derivatives. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Selected Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Electron-Donating Groups: The amino group (-NH₂) at position 2 in the target compound is electron-donating, enhancing resonance stabilization of the aromatic ring. In contrast, bromo (S-A) and chloro derivatives (Table 1) introduce electron-withdrawing effects, altering reactivity in electrophilic substitution or nucleophilic addition .

生物活性

1-(2-Amino-4-(benzyloxy)-5-methoxyphenyl)ethanone, also known by its CAS number 75665-73-5, is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino group : Contributes to its reactivity and potential biological activity.

- Benzyloxy group : Enhances the lipophilicity of the compound, which may influence its interaction with biological membranes.

- Methoxy group : May play a role in modulating the compound's pharmacological properties.

The chemical formula of this compound is CHN\O, with a molecular weight of approximately 271.31 g/mol .

Anticancer Properties

Recent studies indicate that this compound exhibits promising anticancer activity. It has been evaluated for its cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1).

- Mechanism of Action : The compound may act as a microtubule-destabilizing agent, which is crucial for disrupting cancer cell division. In vitro studies have shown that it inhibits microtubule assembly at concentrations around 20 μM, leading to apoptosis in cancer cells .

- Cell Viability Studies : In cell viability assays, treatment with this compound resulted in significant reductions in viable cell counts at concentrations as low as 1 μM. This suggests a potent ability to induce cell death through apoptotic pathways .

| Cell Line | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| MDA-MB-231 | 10 | Yes |

| PANC-1 | 15 | Yes |

Other Biological Activities

Beyond its anticancer potential, this compound may also possess other pharmacological properties:

- Antimicrobial Activity : Although not extensively studied, compounds with similar structural motifs have demonstrated antibacterial and antifungal activities. Future research could explore these aspects further.

- Anti-inflammatory Effects : Preliminary data suggest that derivatives of this compound may modulate inflammatory pathways, although specific studies are still needed to confirm these effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. It serves as a versatile building block for creating various analogs that may enhance biological activity or reduce toxicity.

Case Studies

- Synthesis and Evaluation of Analog Compounds : A study synthesized several analogs of this compound to evaluate their biological activities. Some derivatives showed enhanced cytotoxicity against cancer cell lines compared to the parent compound, indicating that structural modifications can significantly impact efficacy .

- In vivo Studies : Animal model studies are underway to assess the pharmacokinetics and therapeutic potential of this compound in treating tumors. Early results indicate favorable absorption and distribution profiles with minimal toxicity .

常见问题

(Basic) What are the optimal conditions for introducing the benzyloxy group during synthesis?

Methodological Answer:

- Reagents: Use benzyl bromide (0.1 mol) with potassium carbonate (0.1 mol) in acetone as the solvent .

- Conditions: Reflux at 50–60°C for 7 hours under vigorous stirring.

- Workup: Quench with cold water, filter, and recrystallize in ethanol.

- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane mobile phase) .

(Basic) How is purity assessed during synthesis?

Methodological Answer:

- Thin-Layer Chromatography (TLC): Use silica-coated plates with solvent systems like ethyl acetate/hexane (1:4). Spotting the reaction mixture at 0, 4, and 7 hours confirms completion .

- Recrystallization: Purify the crude product using ethanol, yielding crystals with sharp melting points (determined via open capillary method) .

(Advanced) How to resolve discrepancies between FTIR and NMR data during characterization?

Methodological Answer:

- Cross-Validation: Confirm molecular weight via mass spectrometry (e.g., EI-MS at 70 eV) and compare fragmentation patterns with synthetic intermediates .

- Reference Data: Align observed FTIR peaks (e.g., C=O stretch at ~1650 cm⁻¹) with NIST Chemistry WebBook standards .

- Advanced Techniques: Employ X-ray crystallography (using SHELXL for refinement) to resolve ambiguities in substituent positioning .

(Advanced) What methods optimize yields in chalcone derivative synthesis?

Methodological Answer:

- Reaction Design: Condense 0.01 mol of the parent compound with substituted aromatic aldehydes in ethanol, adding 10% NaOH dropwise .

- Monitoring: Use TLC to detect intermediate chalcone formation.

- Workup: Neutralize with 10% HCl, filter, and recrystallize. Yield improvements (>90%) are achievable by controlling stoichiometry and reaction time .

(Advanced) How does SHELX software enhance structural analysis of derivatives?

Methodological Answer:

- Structure Solution: Use SHELXD for phase determination in X-ray datasets, particularly for brominated or fluorinated derivatives .

- Refinement: SHELXL refines high-resolution data, addressing challenges like twinning or disorder in substituted phenyl rings .

- Validation: Cross-check bond lengths/angles against Cambridge Structural Database entries .

(Basic) What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- FTIR: Identify key functional groups (e.g., NH₂ at ~3350 cm⁻¹, C-O-C at ~1250 cm⁻¹) .

- NMR: ¹H NMR (500 MHz, DMSO-d₆) resolves aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 282) .

(Advanced) How to address regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Directing Groups: The amino (-NH₂) and methoxy (-OCH₃) groups direct electrophiles to specific positions on the aromatic ring.

- Computational Modeling: Use DFT calculations to predict reactive sites and validate with NOESY NMR for spatial proximity analysis .

(Basic) What is the role of potassium carbonate in the synthesis?

Methodological Answer:

- Base Function: Deprotonates the phenolic -OH group, enabling nucleophilic substitution with benzyl bromide .

- Solubility: Acts as a mild base in acetone, avoiding side reactions common with stronger bases like NaOH.

(Advanced) How to troubleshoot byproduct formation in alkylation steps?

Methodological Answer:

- TLC Analysis: Detect byproducts early; optimize reaction time/temperature to minimize di-alkylation.

- Column Chromatography: Separate byproducts using silica gel and gradient elution (e.g., hexane → ethyl acetate) .

- Kinetic Control: Use excess benzyl bromide (1.2 eq) to favor mono-substitution .

(Advanced) What strategies validate crystallographic data for brominated derivatives?

Methodological Answer:

- High-Resolution Data: Collect datasets at low temperature (100 K) to reduce thermal motion artifacts .

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model twinning in crystals with pseudo-symmetry .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H⋯O) to confirm packing arrangements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。